![molecular formula C15H17N3O2S B5648066 4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5648066.png)
4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one typically involves multi-step chemical reactions, starting from basic heterocyclic compounds or their derivatives. For example, Chavan et al. (2019) synthesized a series of 1,3,4-oxadiazole and benzothiazolylthioether derivatives by reacting substituted benzylidene with isoxazolones and thioethers, showcasing a method that could be adapted for synthesizing our compound of interest (Chavan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class, including our target molecule, is characterized by the presence of 1,2,4-oxadiazole rings, benzothiazinone moieties, and various substituents that influence their chemical behavior and interaction capabilities. The structure determination often employs techniques such as NMR, IR, MS, and X-ray crystallography, providing insights into the spatial arrangement and electronic environment of the molecule (Weng et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by the functional groups attached to the core structures. Reactions can include nucleophilic substitution, electrophilic addition, and cycloaddition, depending on the nature of the reactants and conditions. The presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity patterns of these molecules (Gowda et al., 2011).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the molecular structure, intermolecular forces, and the presence of functional groups. The physical characteristics play a significant role in the application of these compounds in various domains (Kelarev et al., 2000).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are defined by the molecular structure and the electronic distribution within the molecule. These properties are pivotal in predicting the behavior of these compounds in chemical reactions and their interaction with biological systems (Xu et al., 2011).
properties
IUPAC Name |
4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10(2)7-14-16-13(17-20-14)8-18-11-5-3-4-6-12(11)21-9-15(18)19/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINGNLMTJSKISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN2C(=O)CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one |
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